![molecular formula C20H20ClN3O3 B4238594 N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4238594.png)
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step processes that convert various phenyl or aryl acids into corresponding esters, hydrazides, and eventually oxadiazole derivatives. A representative process might involve the conversion of aryl acids into esters, followed by transformation into hydrazides, and subsequent cyclization to form oxadiazole derivatives. Such methodologies have been applied in the synthesis of compounds with potential as lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectral analysis are commonly employed to determine the molecular structure of synthesized compounds. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. For instance, studies on tetrazole derivatives have elucidated their molecular structure through crystallography, shedding light on the planarity of tetrazole rings and their conjugation with aryl rings (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical behavior of oxadiazole derivatives often involves their interaction with various enzymes and receptors, which can be elucidated through biochemical assays and molecular docking studies. Such interactions are pivotal in the development of compounds with specific biological activities, such as enzyme inhibition or receptor modulation. Molecular docking studies, for example, help in understanding the orientation and interaction of molecules within the active sites of target enzymes, providing insights into their potential as inhibitors (Wang et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-10-4-3-9-16(17)20-23-19(27-24-20)12-6-11-18(25)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUUTNWVWIPHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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